molecular formula C18H22N4O2S B2966862 3-methyl-8-((3-phenylpropyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 313470-76-7

3-methyl-8-((3-phenylpropyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2966862
CAS No.: 313470-76-7
M. Wt: 358.46
InChI Key: GNSODKURJAKPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-8-((3-phenylpropyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a methyl group at position 3, a propyl chain at position 7, and a (3-phenylpropyl)thio substituent at position 7.

Properties

IUPAC Name

3-methyl-8-(3-phenylpropylsulfanyl)-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-3-11-22-14-15(21(2)17(24)20-16(14)23)19-18(22)25-12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSODKURJAKPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The purine-dione scaffold is highly versatile, with modifications at positions 7 and 8 significantly influencing biological activity. Below is a comparative analysis of structurally related compounds:

Structural Variations and Physicochemical Properties

Compound Position 7 Substituent Position 8 Substituent Molecular Formula Key Features
3-methyl-8-((3-phenylpropyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione (Target) Propyl (3-phenylpropyl)thio C₂₁H₂₆N₆O₂S Combines aromatic (phenyl) and thioether groups; moderate lipophilicity due to phenylpropyl chain.
7-Hexyl-3-methyl-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione () Hexyl Propylthio C₁₇H₂₆N₆O₂S Longer alkyl chain at position 7 increases lipophilicity; lacks aromaticity at position 8.
8-(Ethylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione () 3-phenylpropyl Ethylthio C₁₉H₂₂N₆O₂S Shorter thioether chain at position 8; phenylpropyl at position 7 may enhance membrane permeability.
3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione () 3-phenylpropyl 4-methylpiperazinyl C₂₀H₂₆N₆O₂ Polar piperazinyl group at position 8 improves solubility; potential for hydrogen bonding.
F-168 (Antithrombotic Agent) () Thietan-3-yl Piperazin-1-yl C₁₉H₂₈N₈O₂·HCl Incorporates a heterocyclic thietan group; demonstrated superior antithrombotic activity in preclinical models.

Key Takeaways

  • Position 8 Modifications : Thioethers (e.g., (3-phenylpropyl)thio) improve enzyme inhibition via sulfur interactions, whereas piperazinyl groups enhance solubility and receptor targeting.

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